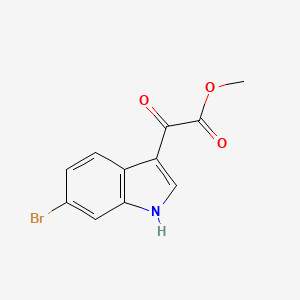

methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRZAUAXGCWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate: Properties, Synthesis, and Applications

Introduction

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its indole scaffold, substituted with a bromine atom and a methyl glyoxylate group, provides a unique combination of functionalities that are highly valued in medicinal chemistry and drug discovery. The indole ring is a privileged structure in numerous pharmaceuticals, while the bromine atom offers a handle for further chemical modifications, such as cross-coupling reactions.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₃ | [2] |

| Molecular Weight | 282.09 g/mol | [2] |

| CAS Number | 220407-33-0 | [3] |

| Appearance | Not explicitly stated, but likely a solid | |

| Storage | Room temperature, in a dry environment | [3] |

Synthesis and Purification

The synthesis of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is typically achieved through a Friedel-Crafts acylation of 6-bromoindole. This electrophilic aromatic substitution reaction introduces the methyl oxoacetate group at the electron-rich C3 position of the indole ring.

Synthetic Workflow

The general synthetic approach is depicted in the following workflow diagram:

Caption: General workflow for the synthesis of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

Detailed Experimental Protocol

-

Reaction Setup: To a stirred solution of 6-bromoindole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) is added portion-wise at a reduced temperature (e.g., 0 °C).

-

Addition of Acylating Agent: A solution of methyl chlorooxoacetate (methyl oxalyl chloride) (1.1 equivalents) in the same anhydrous solvent is then added dropwise to the reaction mixture, maintaining the reduced temperature.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring it into a mixture of ice and water. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

Spectroscopic Characterization

The structural confirmation of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate relies on various spectroscopic techniques. Although specific spectral data for this compound is not available in the provided search results, the expected characteristic signals are outlined below based on the analysis of related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 6-bromo substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the two carbonyl carbons of the glyoxylate moiety, the carbons of the indole ring, and the methyl ester carbon.

Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight of the compound. The presence of a bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad peak around 3300-3500 cm⁻¹

-

C=O stretches (ester and ketone): Strong, sharp peaks in the region of 1650-1750 cm⁻¹

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹

Applications in Drug Discovery and Development

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and kinase inhibition.[1]

Kinase Inhibitors

The indole nucleus is a common scaffold in the design of kinase inhibitors.[1] The methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate can be elaborated into a variety of derivatives that target the ATP-binding site of kinases, which are often implicated in cancer and inflammatory diseases. The 6-bromo substituent provides a convenient point for diversification of the molecule through reactions like Suzuki or Stille cross-coupling, allowing for the exploration of structure-activity relationships.

Anticancer Agents

Derivatives of 6-bromoindole have shown promise as anticancer agents.[1] The ability to functionalize the methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate at multiple positions allows for the generation of a library of compounds for screening against various cancer cell lines.

Logical Relationship in Drug Discovery

The utility of this compound as a building block in drug discovery is illustrated in the following diagram:

Caption: Role of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate in a drug discovery workflow.

Conclusion

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure and versatile reactivity make it an attractive starting material for the synthesis of novel kinase inhibitors and anticancer agents. Further exploration of the chemical space around this scaffold is likely to yield new and potent therapeutic candidates.

References

-

MySkinRecipes. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. [Link]. Accessed January 23, 2026.

-

PubChem. methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. [Link]. Accessed January 23, 2026.

-

Lead Sciences. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. [Link]. Accessed January 23, 2026.

Sources

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (CAS 220407-33-0)

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, registered under CAS Number 220407-33-0, is a pivotal intermediate in the field of organic synthesis and medicinal chemistry.[1] This molecule features a bromine-substituted indole core directly linked at its highly reactive C3 position to a methyl glyoxylate moiety. This unique combination of functional groups renders it an exceptionally valuable building block for creating complex heterocyclic structures.[1] Its significance is particularly pronounced in the development of kinase inhibitors and novel anticancer agents, where the indole scaffold is known to interact with various enzyme targets.[1] Furthermore, the presence of the bromo substituent provides a strategic handle for late-stage functionalization through modern cross-coupling reactions, dramatically expanding its synthetic utility in drug discovery and materials science.[1] This guide offers a comprehensive technical overview of its synthesis, chemical properties, reactivity, and safe handling protocols, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physical characteristics of Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220407-33-0 | [1][2] |

| Molecular Formula | C₁₁H₈BrNO₃ | [1][2][3] |

| Molecular Weight | 282.09 g/mol | [1][2][3] |

| IUPAC Name | methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | [2] |

| Synonyms | Methyl 6-bromoindolyl-3-glyoxylate, (6-Bromo-1H-indol-3-yl)oxoacetic acid methyl ester | [2] |

| Physical Form | Yellow to Brown Solid | |

| Storage | Room temperature, in a cool, dry place | [1][4][5] |

| InChIKey | ZZDRZAUAXGCWBK-UHFFFAOYSA-N | [2] |

Synthesis Pathway: Electrophilic Acylation of the Indole Nucleus

The construction of the indole-3-glyoxylate scaffold is a classic and reliable transformation in heterocyclic chemistry. The synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate hinges on the high nucleophilicity of the C3 position of the indole ring.

Mechanistic Rationale

The reaction proceeds via an electrophilic acylation, a variant of the Friedel-Crafts reaction. The indole C3 position is approximately 10¹³ times more reactive than a position on a benzene ring, obviating the need for harsh Lewis acid catalysts that are often required for acylating less reactive aromatics.[6] The reaction is typically performed by treating the starting material, 6-bromo-1H-indole, with an appropriate acylating agent like oxalyl chloride or methyl oxalyl chloride in an inert solvent.[6][7]

The mechanism involves the direct attack of the electron-rich C3 carbon of the indole onto one of the electrophilic carbonyl carbons of the acylating agent. Subsequent loss of a proton re-aromatizes the pyrrole ring, yielding the desired product. If oxalyl chloride is used, an intermediate indol-3-ylglyoxyl chloride is formed, which is then readily converted to the methyl ester by quenching the reaction with methanol.[6]

Caption: High-level workflow for the synthesis of the title compound.

Reference Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of indole-3-glyoxylates. Researchers should perform a thorough risk assessment before proceeding.

-

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 6-bromo-1H-indole (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under a positive pressure of nitrogen.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Acylation: Add a solution of methyl oxalyl chloride (1.1 eq) in the same anhydrous solvent to the dropping funnel and add it dropwise to the stirred indole solution over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Chemical Reactivity & Strategic Applications

The synthetic power of Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate stems from its three distinct reactive centers, which can be addressed with high selectivity.

Caption: Key reactive sites on the Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate scaffold.

-

Site 1 (Indole N-H): The nitrogen proton is acidic and can be deprotonated with a suitable base. This allows for N-alkylation or the introduction of protecting groups (e.g., Boc, SEM), which can be crucial for modulating solubility or preventing side reactions in subsequent steps.[8]

-

Site 2 (α-Ketoester): This versatile functional group is a hub for transformations. The ketone can be selectively reduced, and both carbonyls can participate in condensation reactions with nucleophiles like amines or hydrazines to form more complex heterocyclic systems. This moiety is often a key pharmacophore in biologically active molecules.[9]

-

Site 3 (C6-Bromo): The aryl bromide is arguably the most powerful handle for molecular diversification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination), enabling the facile introduction of new aryl, alkyl, vinyl, alkynyl, or amino substituents.[1] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral data based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | ~10.0-11.0 ppm: Broad singlet, 1H (indole N-H).~8.0-8.5 ppm: Singlet/doublet, 1H (C2-H).~7.2-7.8 ppm: Aromatic multiplets/doublets, 3H (protons on the bromo-substituted benzene ring).~3.9 ppm: Singlet, 3H (methyl ester -OCH₃). |

| ¹³C NMR | ~180-190 ppm: Carbonyl carbon (ketone).~160-165 ppm: Carbonyl carbon (ester).~110-140 ppm: Aromatic and vinyl carbons of the indole ring.~52-55 ppm: Methyl ester carbon (-OCH₃). |

| Mass Spec (MS) | M⁺ Peak: A characteristic pair of peaks for the molecular ion at m/z 281 and 283, with an approximate 1:1 intensity ratio, which is the signature isotopic pattern for a molecule containing one bromine atom. |

| IR Spectroscopy | ~3300-3400 cm⁻¹: N-H stretching.~1730-1750 cm⁻¹: C=O stretching (ester).~1680-1700 cm⁻¹: C=O stretching (ketone).~1500-1600 cm⁻¹: C=C aromatic ring stretching.~500-600 cm⁻¹: C-Br stretching. |

Safety, Handling, and Storage

As a research chemical, Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate must be handled by technically qualified personnel who have performed a thorough risk assessment.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[10]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[10][11]

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[10]

-

Do not eat, drink, or smoke in the work area.

-

Avoid formation of dust or aerosols.[11]

-

Keep away from heat, sparks, and open flames.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4][10]

-

Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.

-

Incompatible materials include strong acids, bases, and oxidizing agents.[10]

GHS Hazard Information:

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H332: Harmful if inhaled. |

Source(s):[5]

Conclusion

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a high-value, strategically functionalized building block. Its straightforward synthesis and the orthogonal reactivity of its indole, α-ketoester, and aryl bromide moieties make it an indispensable tool for medicinal chemists. Its application facilitates the efficient exploration of chemical space, particularly in the pursuit of novel therapeutics targeting kinases and other enzymes implicated in disease. Adherence to rigorous safety protocols is essential when handling this reactive and potentially hazardous compound.

References

-

MySkinRecipes. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

-

AK Scientific, Inc. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

-

National Center for Biotechnology Information. 6-Bromo-1H-indole-3-carboxylic acid. PubMed Central.

-

Sigma-Aldrich. SAFETY DATA SHEET - Aldrich 157910.

-

AK Scientific, Inc. 220407-33-0 Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

-

Fisher Scientific. SAFETY DATA SHEET.

-

National Center for Biotechnology Information. methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. PubChem Compound Database.

-

Achmem. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

-

Sigma-Aldrich. METHYL 2-(6-BROMO-1H-INDOL-3-YL)-2-OXOACETATE.

-

Sundberg, R. J.; Russell, H. F. Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. J. Org. Chem. 1973, 38, 3324.

-

ChemBlink. MSDS of Methyl2-(6-Bromo-1h-Indol-3-Yl)-2-Oxoacetate.

-

The Vespiary. Reaction between oxalyl chloride and indole.

-

National Center for Biotechnology Information. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. PubMed.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.

Sources

- 1. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate [myskinrecipes.com]

- 2. methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | C11H8BrNO3 | CID 28916741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. 220407-33-0 Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate AKSci 3437DD [aksci.com]

- 5. achmem.com [achmem.com]

- 6. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

A Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate: Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, a key heterocyclic building block in medicinal chemistry and drug discovery. The indole-3-glyoxylate scaffold is a privileged structure, and the strategic placement of a bromine atom at the C6-position offers a reactive handle for extensive chemical diversification. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via Friedel-Crafts acylation of 6-bromoindole, and outlines methods for its purification and spectroscopic characterization. Furthermore, we explore the mechanistic underpinnings of the synthesis and discuss the compound's significant utility in late-stage functionalization, particularly through palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in the synthesis of novel bioactive molecules, such as kinase inhibitors and anticancer agents.

Introduction: The Strategic Importance of Indole-3-Glyoxylates

The indole nucleus is one of the most important heterocyclic scaffolds in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a glyoxylate moiety at the C3-position furnishes the indole-3-glyoxylate framework, which serves as a crucial precursor for a wide range of more complex derivatives, including potential antimalarial agents.[1] Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (Figure 1) enhances this utility by incorporating a bromine atom on the benzene ring portion of the indole.

This bromo-substituent is not merely a passive modification; it is a strategic functional group. It provides a site for powerful and versatile bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.[2][3] This capability allows for the late-stage introduction of diverse aryl, heteroaryl, or amine fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2] Consequently, this molecule is particularly valuable for programs targeting the development of kinase inhibitors and other complex therapeutic agents.[4]

Figure 1: Chemical Structure of the Title Compound.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

Physicochemical Data

The key properties of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate are summarized in Table 1. The compound is typically a yellow to brown solid and should be stored in a dry, room-temperature environment to ensure its stability.[5][6][7]

| Property | Value | Source(s) |

| CAS Number | 220407-33-0 | [5][6][7] |

| Molecular Formula | C₁₁H₈BrNO₃ | [4] |

| Molecular Weight | 282.09 g/mol | [4] |

| Appearance | Yellow to Brown Solid | [5] |

| Storage | Sealed in dry, Room Temperature | [6][7] |

| IUPAC Name | methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | |

| InChIKey | ZZDRZAUAXGCWBK-UHFFFAOYSA-N | [5] |

| SMILES | COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br |

Safety and Handling

This compound is associated with specific hazards and requires careful handling. It is classified as a warning-level substance.[5][7]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[7]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[8]

Synthesis and Mechanistic Pathway

The most direct and reliable method for preparing indole-3-glyoxylates is the electrophilic acylation of the indole ring at the electron-rich C3-position, a variant of the Friedel-Crafts acylation.[9][10] The chosen acylating agent for this synthesis is methyl oxalyl chloride.

Reaction Scheme

The synthesis proceeds by reacting 6-bromoindole with methyl oxalyl chloride in an appropriate solvent, typically an anhydrous ether such as diethyl ether or THF.[6][11] The reaction is generally performed at low temperatures to control reactivity and minimize side-product formation.

Figure 2: Synthetic Pathway via Friedel-Crafts Acylation.

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[12] Although it often employs a Lewis acid catalyst, the high nucleophilicity of the indole ring allows this specific transformation to proceed efficiently without one.

-

Generation of the Electrophile: Methyl oxalyl chloride is a potent electrophile. The electron-withdrawing nature of the adjacent ester and the chloride atom renders the carbonyl carbon highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: The indole C3-position, being the most electron-rich and sterically accessible, acts as the nucleophile. It attacks the carbonyl carbon of the acylating agent.

-

Aromatization: The resulting intermediate, a resonance-stabilized cation, loses a proton (H+) from the C3-position to restore the aromaticity of the indole ring, yielding the final product.

The choice of an ether solvent is critical; it is unreactive under the reaction conditions and effectively solubilizes the starting materials. Performing the reaction at 0°C is a standard precaution to manage the exothermicity and prevent the formation of undesired polymeric byproducts.[6]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for synthesis, purification, and characterization.

Protocol 1: Synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

This procedure is adapted from established methods for the synthesis of related indole-3-glyoxylates.[13]

-

Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel, add 6-bromoindole (10.0 g, 51.0 mmol, 1.0 equiv.).

-

Dissolution: Add 200 mL of anhydrous diethyl ether to the flask. Stir the mixture under a nitrogen atmosphere until the 6-bromoindole is fully dissolved.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add methyl oxalyl chloride (5.1 mL, 56.1 mmol, 1.1 equiv.) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature at 0 °C.

-

Causality Insight: Slow, dropwise addition is crucial to control the reaction rate and prevent a rapid temperature increase, which could lead to side reactions.

-

-

Reaction: Upon completion of the addition, a yellow precipitate will form. Continue stirring the resulting slurry at 0 °C for an additional 1.5 hours.

-

Quenching & Isolation: Carefully add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. The precipitate is collected by vacuum filtration.

-

Washing & Drying: Wash the collected solid sequentially with water (3 x 50 mL) and cold diethyl ether (2 x 30 mL). Dry the solid under high vacuum at 50 °C to yield the crude product as a yellow powder.

Protocol 2: Purification by Column Chromatography

If the product requires further purification to remove minor impurities, flash column chromatography is the method of choice.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal volume of ethyl acetate and then adding the silica gel. Remove the solvent under reduced pressure.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 4:1 v/v) as the eluent.

-

Loading: Carefully load the dried silica-adsorbed product onto the top of the packed column.

-

Elution: Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity mixture (e.g., 9:1) and gradually increasing the polarity (e.g., to 4:1 or 3:1).

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a UV lamp for visualization.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford the purified methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The expected data are summarized in Table 2.

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.4 (s, 1H, NH), 8.5 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.3 (dd, 1H, Ar-H), 3.9 (s, 3H, OCH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 182.0 (C=O), 164.5 (C=O), 137.0, 135.5, 126.0, 125.0, 122.5, 115.5, 115.0, 110.0, 52.5 (OCH₃). |

| HRMS (ESI) | m/z: Calculated for C₁₁H₉BrNO₃ [M+H]⁺: 281.9760; Found: 281.9765. |

Note: The exact chemical shifts (δ) may vary slightly depending on the solvent and concentration. The provided data is a representative expectation based on analogous structures and general NMR principles.[14]

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

The primary value of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate lies in its role as a versatile intermediate. The bromo substituent at the C6-position is a robust handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[15][16]

This strategic functionality enables chemists to:

-

Perform Suzuki-Miyaura couplings to form C-C bonds with a wide range of aryl and heteroaryl boronic acids.

-

Execute Buchwald-Hartwig aminations to form C-N bonds with various primary and secondary amines.

These reactions are cornerstones of modern medicinal chemistry, allowing for the systematic exploration of chemical space around the indole core to optimize biological activity, selectivity, and pharmacokinetic properties.[3]

Figure 3: Application workflow demonstrating the utility of the bromo-substituent.

Conclusion

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is more than a simple chemical compound; it is a strategically designed synthetic tool. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of the C6-bromo group, makes it an invaluable asset for drug discovery and development. The protocols and data presented in this guide provide researchers with the necessary information to confidently synthesize, purify, and utilize this intermediate for the creation of novel and diverse molecular architectures with significant therapeutic potential.

References

-

MySkinRecipes. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. [Link]

-

Lead Sciences. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. [Link]

-

PubChem. methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link]

-

RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]

-

Future Science. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. [Link]

-

NIH National Library of Medicine. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Google Patents. Synthesis method of 1-amyl-3-(1naphthoyl) indole.

-

Capot Chemical. MSDS of Methyl2-(6-Bromo-1h-Indol-3-Yl)-2-Oxoacetate. [Link]

- Google Patents. Process of preparing purified aqueous indole solution.

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

-

ResearchGate. NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. [Link]

-

NIH National Library of Medicine. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. [Link]

-

YouTube. Friedel-Crafts Acylation. [Link]

-

PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

- 1. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 3-indoleglyoxylate | C11H9NO3 | CID 588944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. cris.unibo.it [cris.unibo.it]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. Methyl indolyl-3-glyoxylate | 18372-22-0 [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

A Comprehensive Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, a pivotal heterocyclic building block, holds significant importance in the landscape of medicinal chemistry and organic synthesis. Its indole scaffold, substituted with a reactive bromine atom and an electrophilic glyoxylate moiety at the C3 position, renders it a versatile precursor for a diverse array of complex molecules, most notably kinase inhibitors and other targeted therapeutics. This in-depth technical guide provides a comprehensive overview of this compound, including its precise IUPAC nomenclature, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its strategic application in the development of biologically active agents. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which unlock a vast chemical space for drug discovery endeavors.

Chemical Identity and Physicochemical Properties

The compound with the common name "methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate" is systematically named methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate according to IUPAC nomenclature. It is also known by synonyms such as Methyl (6-bromo-1H-indol-3-yl)(oxo)acetate and Methyl 6-bromoindolyl-3-glyoxylate.

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and biologically active molecules.[1] The indole core is a privileged scaffold in medicinal chemistry, and the presence of the bromo substituent allows for further molecular elaboration through cross-coupling reactions, significantly enhancing its utility in drug discovery and materials science.[1]

Table 1: Physicochemical Properties of Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

| Property | Value | Source |

| IUPAC Name | methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | N/A |

| CAS Number | 220407-33-0 | N/A |

| Molecular Formula | C₁₁H₈BrNO₃ | N/A |

| Molecular Weight | 282.09 g/mol | N/A |

| Appearance | Yellow to Brown Solid | N/A |

| Storage | 2-8 °C, sealed in dry, dark place | N/A |

| Purity | Typically ≥95% | N/A |

Synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

The most prevalent and efficient method for the synthesis of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is the Friedel-Crafts acylation of 6-bromoindole. This reaction introduces the 2-oxoacetate group at the electron-rich C3 position of the indole ring.

Reaction Mechanism: Electrophilic Acylation of Indole

The indole nucleus is highly reactive towards electrophiles, particularly at the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion). The reaction with oxalyl chloride proceeds through an electrophilic acyl substitution. While traditional Friedel-Crafts acylations often require a Lewis acid catalyst, the high nucleophilicity of the indole ring allows this reaction to proceed readily, often without a catalyst.[2]

The reaction is initiated by the attack of the C3 position of 6-bromoindole on one of the electrophilic carbonyl carbons of oxalyl chloride. This is followed by the expulsion of a chloride ion and subsequent loss of carbon monoxide to form the indol-3-ylglyoxyl chloride intermediate. This intermediate is then typically reacted in situ with methanol to yield the final methyl ester product.

Caption: Synthetic workflow for methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the acylation of indoles.

Materials:

-

6-Bromoindole

-

Oxalyl chloride

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Anhydrous methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromoindole (1.0 eq) in anhydrous diethyl ether or DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Acylation: Add oxalyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Esterification: Once the formation of the acyl chloride intermediate is complete (as indicated by TLC), cool the reaction mixture back to 0 °C. Add anhydrous methanol (5-10 eq) dropwise. A precipitate may form.

-

Work-up: After the addition of methanol, stir the mixture at room temperature for another 1-2 hours. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate as a solid.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is dominated by two key features: the electrophilic α-ketoester side chain and the bromo-substituted aromatic ring. This dual reactivity makes it a highly valuable precursor in multi-step syntheses.

Reactions at the α-Ketoester Moiety

The carbonyl groups of the glyoxylate moiety are susceptible to nucleophilic attack. This allows for a variety of transformations, including:

-

Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride, leading to the corresponding α-hydroxy ester.

-

Condensation Reactions: The α-keto group can participate in condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones, which can be further elaborated.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of the indole ring is ideally positioned for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the bromoindole and various organoboron compounds (boronic acids or esters).[3] This reaction is widely used to introduce aryl or heteroaryl substituents at the C6 position.

-

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other palladium complexes with suitable ligands.

-

Base: An aqueous solution of a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Temperature: Typically elevated temperatures (80-120 °C).

-

3.2.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromoindole and a terminal alkyne, leading to the synthesis of 6-alkynylindole derivatives.[4][5] This reaction is co-catalyzed by palladium and copper salts.

-

Typical Reaction Conditions:

-

Palladium Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄.

-

Copper Co-catalyst: CuI.

-

Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Solvent: Solvents like DMF, THF, or toluene.

-

Temperature: Room temperature to reflux.

-

3.2.3. Heck Coupling

The Heck reaction facilitates the coupling of the bromoindole with an alkene to form a new carbon-carbon bond, resulting in 6-alkenylindole derivatives.[6][7]

-

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(OAc)₂, PdCl₂.

-

Ligand: Phosphine ligands such as PPh₃ or P(o-tol)₃.

-

Base: A hindered amine base like Et₃N or an inorganic base like K₂CO₃.

-

Solvent: Polar aprotic solvents such as DMF or acetonitrile.

-

Temperature: Elevated temperatures are usually required.

-

Application in Drug Discovery: A Precursor to Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a valuable starting material for the synthesis of such inhibitors. The 6-bromo substituent provides a handle for introducing various functionalities through cross-coupling reactions, which can be tailored to target specific kinases and improve potency and selectivity.[1]

The general strategy involves using the bromoindole as a scaffold and building upon it through sequential reactions. For instance, a Suzuki coupling can be employed to introduce a specific aryl or heteroaryl group at the C6 position, which may be crucial for binding to the target kinase. The glyoxylate side chain can then be further modified, for example, by reduction and subsequent etherification or amidation, to introduce additional diversity and optimize the pharmacokinetic properties of the final compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

| Technique | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z | Assignment |

| ¹H NMR | ~11.0-12.0 (br s, 1H) | Indole N-H |

| ~8.0-8.5 (m, 1H) | Aromatic C-H | |

| ~7.2-7.8 (m, 3H) | Aromatic C-H | |

| ~3.9 (s, 3H) | O-CH₃ | |

| ¹³C NMR | ~180-190 | C=O (keto) |

| ~160-170 | C=O (ester) | |

| ~110-140 | Aromatic and indole C | |

| ~52-55 | O-CH₃ | |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch) | Indole N-H |

| ~1730-1750 (C=O stretch) | Ester carbonyl | |

| ~1650-1680 (C=O stretch) | Keto carbonyl | |

| ~1500-1600 (C=C stretch) | Aromatic ring | |

| Mass Spec (m/z) | ~281, 283 (M⁺, M⁺+2) | Molecular ion peak (bromine isotope pattern) |

Note: These are predicted values and should be confirmed by experimental data.

Conclusion

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a highly functionalized and versatile building block with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation of 6-bromoindole and the presence of two distinct reactive sites—the α-ketoester and the bromo substituent—make it an ideal starting material for the construction of complex molecular architectures. The ability to undergo a variety of palladium-catalyzed cross-coupling reactions at the C6 position provides a powerful tool for generating libraries of substituted indoles for drug discovery programs, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this valuable compound in their scientific endeavors.

References

- Havelková, M., Dvořák, D., & Hocek, M. (2001).

- BenchChem. (2025). Comparative analysis of synthetic routes to "Methyl 2-(6-bromo-1H-indol-3-yl)acetate".

- Singh, P., & Kaur, M. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(8), 1986.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- thors.lab. (2020). Reaction between oxalyl chloride and indole. Sciencemadness Discussion Board.

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

- Suárez-Castillo, O. R., Meléndez-Rodríguez, M., Beiza-Granados, L., Cano-Escudero, I. C., Morales-Ríos, M. S., & Joseph-Nathan, P. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate.

- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.

- MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- The Royal Society of Chemistry. (2017). Synthesis.

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

- Yin, W., et al. (2019).

- The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (2018). Molecules.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar.

- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

- de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5), e3719.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Mondal, S., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4613.

- Supporting Inform

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

- Doucet, H., & Santelli, M. (2023). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. European Journal of Organic Chemistry.

- Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

- Hajduk, P. J., et al. (2004). NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. Journal of the American Chemical Society, 126(8), 2390-2391.

- Ciappa, A., et al. (2022).

- Ciappa, A., et al. (2022).

- Supporting Inform

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.

Sources

- 1. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate [myskinrecipes.com]

- 2. Sciencemadness Discussion Board - Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. iris.unina.it [iris.unina.it]

A Technical Guide to Methyl (6-bromo-1H-indol-3-yl)(oxo)acetate: A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of methyl (6-bromo-1H-indol-3-yl)(oxo)acetate, a pivotal chemical intermediate for researchers in drug discovery and organic synthesis. The document elucidates the compound's nomenclature, physicochemical properties, and its significant role as a precursor to the indole-3-glyoxylamide scaffold. We will explore the synthetic versatility of this molecule, highlighting its application in the development of novel therapeutic agents, particularly in oncology and mycology. A detailed exemplary protocol for its conversion into a biologically relevant amide derivative is provided, alongside a visual representation of its synthetic utility, to offer both theoretical understanding and practical, actionable insights for laboratory professionals.

Nomenclature and Chemical Identity

Precise identification of chemical entities is fundamental for reproducible research. Methyl (6-bromo-1H-indol-3-yl)(oxo)acetate is known by several synonyms and is cataloged under various chemical registry numbers. Establishing a clear understanding of its nomenclature is the first step in its effective utilization.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate [1].

Common Synonyms and Alternative Names: [1][2]

-

Methyl 2-(6-Bromo-3-indolyl)-2-oxoacetate

-

Methyl 6-bromoindolyl-3-glyoxylate

-

(6-Bromo-1H-indol-3-yl)oxoacetic acid methyl ester

-

1H-Indole-3-acetic acid, 6-bromo-α-oxo-, methyl ester

Chemical Identifiers:

| Identifier | Value | Source |

| CAS Number | 220407-33-0 | [2][3][4] |

| PubChem CID | 28916741 | [1] |

| MDL Number | MFCD11577030 | [1][3] |

| InChIKey | ZZDRZAUAXGCWBK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity. The properties of methyl (6-bromo-1H-indol-3-yl)(oxo)acetate are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol [1] |

| Appearance | Typically a solid (powder/crystals) |

| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated (2-8°C)[2][3][5] |

| SMILES | COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br[1][3] |

Significance and Applications in Drug Discovery

The true value of methyl (6-bromo-1H-indol-3-yl)(oxo)acetate lies not in its final application, but in its role as a versatile synthetic building block. It is a key precursor to the indole-3-glyoxylamide scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry[6].

Causality of its Utility: The indole-3-glyoxylamide moiety is prized for several reasons. The indole nucleus is a common feature in many biologically active natural products and pharmaceuticals. The adjacent glyoxylamide group introduces a rigid linker with two key hydrogen bond acceptors (the two carbonyl oxygens), which facilitates strong and specific binding to biological targets[6]. The bromine atom at the 6-position of the indole ring serves a dual purpose: it can enhance binding affinity through halogen bonding and provides a reactive handle for further synthetic modifications via cross-coupling reactions.

Key Research Applications:

-

Oncology - Tubulin Polymerization Inhibitors: A number of indole-3-glyoxylamides have been investigated as potent inhibitors of tubulin polymerization, a clinically validated mechanism for anticancer agents. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. Methyl (6-bromo-1H-indol-3-yl)(oxo)acetate serves as a readily available starting material for generating libraries of N-substituted glyoxylamides to explore structure-activity relationships (SAR) for this target[7].

-

Antifungal Agents: The 6-bromoindole core is a feature in compounds with demonstrated fungicidal potential. Acylation at the 3-position, a structure directly related to our topic compound, has been shown to yield derivatives with significant activity against phytopathogenic fungi like Botrytis cinerea[8]. This suggests that derivatives of methyl (6-bromo-1H-indol-3-yl)(oxo)acetate could be valuable leads in the development of new agricultural or clinical fungicides.

-

Neurological Disorders: While direct evidence for the topic compound is nascent, related bromo-indole derivatives are used as intermediates in the synthesis of potential therapeutic agents for neurological disorders[9]. The indole scaffold is a well-known pharmacophore for targeting central nervous system receptors.

Synthetic Utility and a Prototypical Protocol

The most common and mechanistically important reaction involving methyl (6-bromo-1H-indol-3-yl)(oxo)acetate is the amidation of its methyl ester. This reaction is typically straightforward and high-yielding, allowing for the facile introduction of diverse chemical functionalities by simply varying the amine reactant. This process converts the keto-ester into a keto-amide, forming the core of the indole-3-glyoxylamide scaffold.

Exemplary Protocol: Synthesis of N-benzyl-2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide

This protocol is a self-validating system; successful synthesis can be readily confirmed by standard analytical techniques like NMR and Mass Spectrometry, which will show the disappearance of the methyl ester signal and the appearance of signals corresponding to the newly introduced benzyl group.

Materials:

-

Methyl (6-bromo-1H-indol-3-yl)(oxo)acetate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl (6-bromo-1H-indol-3-yl)(oxo)acetate (1.0 eq).

-

Dissolve the starting material in a minimal amount of anhydrous THF.

-

Add benzylamine (1.1 eq) to the solution dropwise at room temperature while stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

-

Work-up: a. Upon completion, remove the solvent under reduced pressure using a rotary evaporator. b. Dissolve the crude residue in ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This step removes any unreacted amine and other aqueous-soluble impurities. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) to isolate the pure N-benzyl-2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.

-

Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Visualization

The following diagram illustrates the central role of methyl (6-bromo-1H-indol-3-yl)(oxo)acetate as a platform for diversification in a typical synthetic workflow.

Caption: Synthetic pathway from 6-bromoindole to a diverse library of indole-3-glyoxylamides.

Conclusion

Methyl (6-bromo-1H-indol-3-yl)(oxo)acetate is more than a mere chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and role as a precursor to the highly valued indole-3-glyoxylamide scaffold make it an indispensable resource for scientists. By providing access to novel chemical entities with potential applications in treating cancer and fungal infections, this intermediate continues to be a subject of significant interest in academic and industrial research laboratories.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28916741, methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

-

Lead Sciences (n.d.). Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

-

Patterson, A. W., et al. (2013). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Online, C., & Rullo, M. (2022). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

Zúñiga-López, M. C., et al. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules. Retrieved from [Link]

Sources

- 1. methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | C11H8BrNO3 | CID 28916741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate - Lead Sciences [lead-sciences.com]

- 3. achmem.com [achmem.com]

- 4. 220407-33-0 Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate AKSci 3437DD [aksci.com]

- 5. 17826-12-9|1H-Indole-3-acetic acid, 6-bromo-alpha-oxo-, ethyl ester|BLD Pharm [bldpharm.com]

- 6. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

physical and chemical properties of "methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate"

An In-depth Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, outlines a detailed synthetic protocol, and explores its applications, particularly in the synthesis of kinase inhibitors.

Compound Identification and Chemical Structure

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a substituted indole derivative with significant potential in the synthesis of complex heterocyclic molecules.[1] Its structure is characterized by a 6-bromoindole core functionalized at the 3-position with a methyl oxoacetate group.

Molecular Structure:

Caption: Chemical structure of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 220407-33-0 | [1] |

| Molecular Formula | C₁₁H₈BrNO₃ | [1][2] |

| Molecular Weight | 282.09 g/mol | [1][2] |

| Appearance | Yellow to brown solid | |

| Purity | 95-98% (commercially available) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. | Inferred |

| Storage | Store at room temperature in a dry, well-sealed container. Some suppliers recommend storage at 2-8°C. |

Spectroscopic Data (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃) δ:

-

10.1-10.3 ppm (br s, 1H): NH proton of the indole ring.

-

8.2-8.4 ppm (d, 1H): Aromatic proton at the 2-position of the indole.

-

7.6-7.8 ppm (d, 1H): Aromatic proton at the 4-position of the indole.

-

7.5-7.7 ppm (s, 1H): Aromatic proton at the 7-position of the indole.

-

7.2-7.4 ppm (dd, 1H): Aromatic proton at the 5-position of the indole.

-

3.9-4.1 ppm (s, 3H): Methyl ester protons.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ:

-

185-187 ppm: Carbonyl carbon of the ketone.

-

163-165 ppm: Carbonyl carbon of the ester.

-

136-138 ppm: Quaternary carbon at the 7a-position of the indole.

-

130-132 ppm: Aromatic carbon at the 2-position of the indole.

-

125-127 ppm: Quaternary carbon at the 3a-position of the indole.

-

123-125 ppm: Aromatic carbon at the 5-position of the indole.

-

121-123 ppm: Aromatic carbon at the 4-position of the indole.

-

115-117 ppm: Bromine-bearing carbon at the 6-position of the indole.

-

112-114 ppm: Aromatic carbon at the 7-position of the indole.

-

110-112 ppm: Quaternary carbon at the 3-position of the indole.

-

52-54 ppm: Methyl ester carbon.

Synthesis Protocol

The synthesis of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is most efficiently achieved through a Friedel-Crafts acylation of 6-bromoindole.[3][4] This electrophilic aromatic substitution introduces the methyl oxoacetyl group at the electron-rich 3-position of the indole ring.

Reaction Scheme:

Caption: Proposed synthesis of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-bromoindole (1.0 eq) in anhydrous diethyl ether (Et₂O).

-

Addition of Base: Cool the solution to 0°C using an ice bath and add pyridine (1.2 eq) dropwise.

-

Acylation: To the stirred solution, add a solution of methyl oxalyl chloride (1.1 eq) in anhydrous Et₂O dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with Et₂O.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate.

Applications in Drug Discovery

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a valuable intermediate in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and this compound offers multiple points for diversification.

Key Applications:

-

Synthesis of Kinase Inhibitors: The indole nucleus is a common core in many kinase inhibitors.[1] The glyoxylate side chain can be elaborated into more complex structures that can interact with the ATP-binding site of kinases.

-

Functionalization via Cross-Coupling: The bromo substituent at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and amino groups, enabling the exploration of structure-activity relationships.

-

Building Block for Anticancer Agents: The indole ring system is present in numerous natural and synthetic anticancer agents.[1] This compound serves as a starting material for the development of novel therapeutics targeting various cancer-related pathways.

Workflow for Utilization in Kinase Inhibitor Synthesis:

Caption: General workflow for the use of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate in the synthesis of kinase inhibitors.

Safety and Handling

Appropriate safety precautions must be taken when handling methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate and the reagents used in its synthesis.

Hazard Identification:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

May cause an allergic skin reaction (H317)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the potential for diversification at multiple positions make it an important tool for medicinal chemists, particularly in the development of novel kinase inhibitors and other therapeutics. This guide provides a foundational understanding of its properties and applications to aid in its effective utilization in research and development.

References

-

MySkinRecipes. Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. [Link]

-

PubChem. methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate. [Link]

-

Singh, et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Center for Biotechnology Information. [Link]

-

Reddit. Oxalyl chloride + Methanol --> ?[Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. A Very Simple Route to N-Methylisatins: Fridel-Crafts Acylation of p-Substituted N,N-Dimethylanilines with Oxalyl Chloride and DABCO. [Link]

-

The Vespiary. Reaction between oxalyl chloride and indole. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

-

Organic Syntheses. PREPARATION OF {2-[trans-2-(4-FLUOROPHENYL)VINYL]-3-NITROPHENYL}-1-PYRROLIDINYLMETHANONE. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

CORE. The action of oxalyl chloride on alcohols in pyridine solution. [Link]

-

Journal of the Chemical Society C: Organic. Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene. [Link]

-

IRIS UNINA. Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

- Google Patents. Processes for production of indole compounds.

-

Springer. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Organic Syntheses. METHYL AZIDOACETATE. [Link]

Sources

The Synthetic Versatility of Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate: A Technical Guide for Chemical Innovation

Introduction: A Privileged Scaffold for Drug Discovery

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a highly functionalized indole derivative that serves as a cornerstone in the synthesis of complex heterocyclic systems. Its strategic importance lies in the convergence of three key reactive centers within a single molecule: a nucleophilic indole nitrogen, an electrophilic α-ketoester moiety, and a versatile brominated aromatic ring. This unique combination makes it a sought-after building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2] The indole scaffold itself is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[3] The presence of the bromine atom at the 6-position provides a crucial handle for late-stage functionalization through modern cross-coupling methodologies, allowing for the rapid generation of diverse chemical libraries. This guide provides an in-depth exploration of the reactivity of this key intermediate, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.

Core Reactivity: A Trifecta of Synthetic Opportunity

The reactivity of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate can be systematically understood by considering its three primary functional domains. Each of these sites can be addressed with a high degree of chemoselectivity, enabling a modular approach to the synthesis of complex molecular architectures.

The Indole Nitrogen (N-1): A Gateway to N-Functionalization

The indole nitrogen, while possessing a lone pair of electrons, is not strongly nucleophilic due to its participation in the aromatic system. However, deprotonation with a suitable base generates a highly nucleophilic indolide anion, which readily undergoes alkylation with various electrophiles.[4] This N-alkylation is a critical step in modulating the physicochemical properties and biological activity of the final compounds.[5]

A common and effective method for the N-alkylation of indoles involves the use of a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[6]

Step-by-Step Methodology:

-

To a solution of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the indolide anion.

-

Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the indole nitrogen without competing nucleophilic attack on the electrophilic centers of the starting material. Anhydrous conditions are paramount to prevent quenching of the base and the reactive indolide anion. Polar aprotic solvents like DMF or THF are chosen for their ability to solvate the resulting sodium indolide salt and facilitate the subsequent SN2 reaction with the alkylating agent.

The Bromine at C-6: A Handle for Cross-Coupling Reactions

The bromine atom on the benzene portion of the indole ring is a versatile functional group that enables a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][8]

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-indole structures. It involves the reaction of the bromoindole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (1.0 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Add a suitable degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography to yield the 6-aryl or 6-vinyl indole derivative.

Authoritative Grounding: The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates.[9] For nitrogen-containing heterocycles, which can act as ligands and potentially poison the catalyst, the use of appropriate ligands and conditions is essential for efficient coupling.[7]

The 6-bromo position is also amenable to other important cross-coupling reactions, including:

-

Heck Reaction: For the synthesis of 6-alkenyl indoles.

-

Buchwald-Hartwig Amination: For the introduction of primary or secondary amines at the 6-position.

-

Sonogashira Coupling: For the formation of 6-alkynyl indoles.

The α-Ketoester Moiety: A Hub for Nucleophilic Attack and Reduction

The α-ketoester functionality at the C-3 position is a highly electrophilic center, susceptible to a variety of transformations.

The ketone can be selectively reduced to the corresponding secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[10] This transformation is often a key step in the synthesis of more complex natural product-like molecules.

Generalized Protocol for Ketone Reduction:

-

Dissolve methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (1.0 eq.) in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.0-1.5 eq.) portion-wise, controlling the temperature.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate.

-

Purify by flash chromatography to obtain methyl 2-(6-bromo-1H-indol-3-yl)-2-hydroxyacetate.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This provides another handle for further functionalization, such as amide bond formation.

Generalized Protocol for Ester Hydrolysis (Basic Conditions):

-